

## Perifosine Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid that was investigated as a targeted anti-cancer agent.[1] Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer, promoting cell survival, proliferation, and therapeutic resistance.[2] Unlike many kinase inhibitors that target the ATP-binding site, perifosine is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[2][3] This meta-analysis provides a comparative guide to the clinical trial data of perifosine across various cancer types, summarizing efficacy and safety data, detailing experimental protocols, and visualizing its mechanism of action and clinical trial workflows.

## **Efficacy of Perifosine in Clinical Trials**

The clinical development of **perifosine** has been extensive, with investigations as both a monotherapy and in combination with other anti-cancer agents across a range of solid tumors and hematologic malignancies.[1] While showing some promise in early-phase trials, the results of later-phase studies were mixed, ultimately leading to the discontinuation of its development for major indications.[3]

### **Solid Tumors**







In solid tumors, **perifosine** monotherapy demonstrated limited objective responses.[1] For instance, in a phase II trial for recurrent glioblastoma, **perifosine** was well-tolerated but showed no efficacy, with a 6-month progression-free survival (PFS6) rate of 0%.[4] Similarly, phase II trials in advanced soft tissue sarcoma showed modest activity.[5]

However, more encouraging results were observed when **perifosine** was used in combination with chemotherapy. A notable phase II randomized controlled trial in patients with metastatic colorectal cancer (mCRC) compared **perifosine** plus capecitabine (P-CAP) to placebo plus capecitabine (CAP). The P-CAP arm showed a significant improvement in median time to progression (27.5 vs 10.1 weeks; P < .001) and median overall survival (17.7 vs 7.6 months; P = .0052).[3][6] Despite these promising phase II results, a subsequent phase III trial in mCRC was terminated due to futility.[3]

In advanced renal cell carcinoma (RCC) patients who had progressed on VEGF-targeted therapy, two phase II trials of single-agent **perifosine** were conducted. In one trial (**Perifosine** 228), the objective response rate (ORR) was 4%, with a median PFS of 14.2 weeks. In the second trial (**Perifosine** 231), the ORR was 10%, with a median PFS of 14 weeks. While demonstrating some activity, it was not superior to other available second-line agents.[7][8]



| Cancer<br>Type                              | Trial<br>Phase                   | Treatme<br>nt               | No. of<br>Patients | Overall<br>Respon<br>se Rate<br>(ORR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Referen<br>ce |
|---------------------------------------------|----------------------------------|-----------------------------|--------------------|---------------------------------------|------------------------------------------|---------------------------------------|---------------|
| Metastati<br>c<br>Colorecta<br>I Cancer     | II                               | Perifosin e + Capecita bine | 20                 | 20%                                   | 27.5<br>weeks                            | 17.7<br>months                        | [3][6]        |
| II                                          | Placebo<br>+<br>Capecita<br>bine | 18                          | 7%                 | 10.1<br>weeks                         | 7.6<br>months                            | [3][6]                                |               |
| Advance<br>d Renal<br>Cell<br>Carcinom<br>a | II                               | Perifosin<br>e              | 24                 | 4%                                    | 14.2<br>weeks                            | Not<br>Reported                       | [7][8]        |
| II                                          | Perifosin<br>e                   | 50                          | 10%                | 14.0<br>weeks                         | Not<br>Reported                          | [7][8]                                |               |
| Advance<br>d Soft<br>Tissue<br>Sarcoma      | II                               | Perifosin<br>e              | 23                 | 1 Partial<br>Respons<br>e             | 9% at 6<br>months                        | Not<br>Reported                       | [5]           |
| Recurren<br>t<br>Glioblast<br>oma           | II                               | Perifosin<br>e              | 16                 | 0%                                    | 1.58<br>months                           | 3.68<br>months                        | [4]           |

## **Hematologic Malignancies**

**Perifosine** has also been extensively studied in hematologic malignancies, particularly multiple myeloma (MM) and Waldenström's macroglobulinemia (WM). In a phase II study in patients



with relapsed/refractory WM, single-agent **perifosine** resulted in a partial response in 11% of patients and a minimal response in 24%, with a median PFS of 12.6 months.[2][9][10]

In multiple myeloma, **perifosine** was evaluated in combination with bortezomib and dexamethasone. While early phase I/II studies showed encouraging activity in heavily pretreated patients, a phase III randomized, placebo-controlled trial was discontinued.[8][11] The phase III study in patients with relapsed, refractory multiple myeloma previously treated with bortezomib showed no improvement in PFS for the **perifosine** arm compared to the placebo arm (22.7 weeks vs. 39.0 weeks, respectively).[12][13]

| Cancer<br>Type                             | Trial<br>Phase                                        | Treatme<br>nt                              | No. of<br>Patients | Overall<br>Respon<br>se Rate<br>(ORR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Referen<br>ce |
|--------------------------------------------|-------------------------------------------------------|--------------------------------------------|--------------------|---------------------------------------|------------------------------------------|---------------------------------------|---------------|
| Waldenst<br>röm's<br>Macroglo<br>bulinemia | II                                                    | Perifosin<br>e                             | 37                 | 35%<br>(PR+MR)                        | 12.6<br>months                           | Not<br>Reported                       | [2][9][10]    |
| Multiple<br>Myeloma                        | III                                                   | Perifosin e + Bortezom ib + Dexamet hasone | 67                 | 20%                                   | 22.7<br>weeks                            | 141.9<br>weeks                        | [12][13]      |
| III                                        | Placebo<br>+<br>Bortezom<br>ib +<br>Dexamet<br>hasone | 68                                         | 27%                | 39.0<br>weeks                         | 83.3<br>weeks                            | [12][13]                              |               |

## **Safety and Tolerability**



Across clinical trials, **perifosine** was generally well-tolerated, with the most common adverse events being gastrointestinal in nature (nausea, vomiting, diarrhea) and fatigue.[5][7] These side effects were typically mild to moderate (Grade 1-2) and manageable.[5] In the phase III multiple myeloma trial, the incidence of grade 3/4 adverse events was similar between the **perifosine** and placebo arms (61% vs. 55%), with the most common being thrombocytopenia, anemia, hyponatremia, and pneumonia.[12]

# **Experimental Protocols Key Clinical Trial Methodologies**

Metastatic Colorectal Cancer (Phase II, NCT00398879)[3][6]

- Patient Population: Patients with metastatic colorectal cancer who had progressed after as many as two prior therapies.
- Treatment Arms:
  - Perifosine (50 mg orally once daily) + Capecitabine (825 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
  - Placebo + Capecitabine (825 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
- Primary Endpoint: Time to progression.
- Response Assessment: Disease assessment was performed every two cycles (6 weeks).

Multiple Myeloma (Phase III, NCT01002248)[12][13]

- Patient Population: Patients with relapsed, refractory multiple myeloma who had received one to four prior therapies and had relapsed following a bortezomib-based therapy.
- Treatment Arms:
  - Perifosine (50 mg orally once daily) + Bortezomib (1.3 mg/m² on days 1, 4, 8, and 11 of a 21-day cycle) + Dexamethasone (20 mg on the day of and day after bortezomib administration).



- Placebo + Bortezomib + Dexamethasone.
- Primary Endpoint: Progression-free survival.
- Response Assessment: Response and progression were assessed according to the International Myeloma Working Group (IMWG) uniform response criteria.

# Signaling Pathways and Experimental Workflows Perifosine's Mechanism of Action

**Perifosine**'s primary molecular target is the PI3K/Akt/mTOR pathway. It also appears to modulate other signaling cascades, including the MAPK and JNK pathways.[9]





Click to download full resolution via product page

Caption: Perifosine inhibits Akt translocation, blocking the PI3K/Akt/mTOR survival pathway.





## **Representative Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of **perifosine**.





Click to download full resolution via product page

Caption: A typical randomized clinical trial workflow for perifosine.



### Conclusion

The clinical development of **perifosine** illustrates the challenges of translating promising preclinical activity and early-phase clinical signals into late-stage success. While **perifosine** demonstrated a manageable safety profile and some efficacy in combination therapies for certain cancers like metastatic colorectal cancer in phase II, these results were not consistently replicated in larger phase III trials. The data suggest that while Akt is a valid therapeutic target, its inhibition by **perifosine** may not be sufficient to overcome the complex and redundant signaling networks driving tumor growth and resistance in many cancer types. This meta-analysis provides a valuable resource for understanding the clinical trajectory of **perifosine** and informing the future development of Akt inhibitors and other targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perifosine: Update on a Novel Akt Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase II trial of an AKT inhibitor (perifosine) for recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]



- 11. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Perifosine Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684339#meta-analysis-of-perifosine-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com